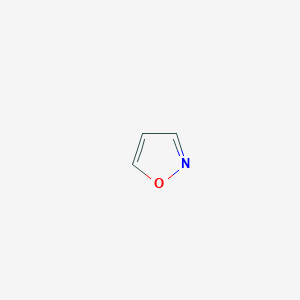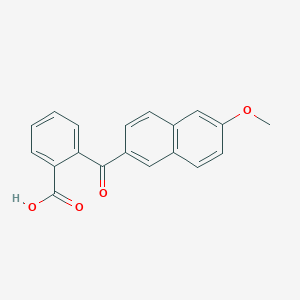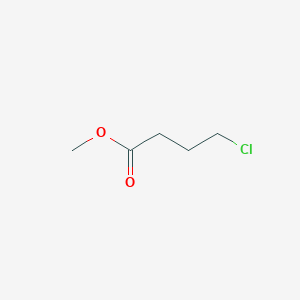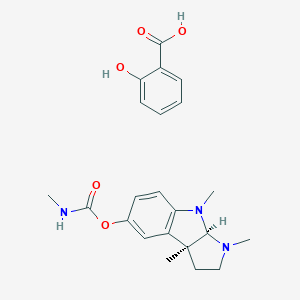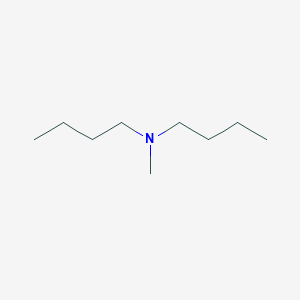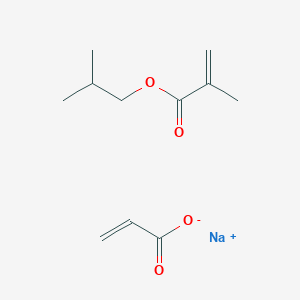
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is a type of polymer that is commonly used in scientific research applications. The polymer is synthesized through a specific method and has various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is not well understood. However, it is believed that the polymer interacts with cell membranes and alters their properties, leading to changes in cell behavior.
Efectos Bioquímicos Y Fisiológicos
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt has various biochemical and physiological effects. The polymer has been shown to enhance cell adhesion and proliferation, as well as promote tissue regeneration. Additionally, the polymer has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt in lab experiments is its hydrophilic nature, which allows for easy incorporation into aqueous solutions. However, the high molecular weight of the polymer can make it difficult to work with, and the synthesis process can be time-consuming.
Direcciones Futuras
There are many potential future directions for research on 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of the polymer and to explore its potential applications in drug delivery, tissue engineering, and biomaterials.
Métodos De Síntesis
The synthesis of 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt involves the polymerization of two monomers, 2-methylpropyl methacrylate (MPMA) and sodium methacrylate (NaMA). The polymerization process is typically carried out using a free-radical initiator, such as azobisisobutyronitrile (AIBN), and a solvent, such as tetrahydrofuran (THF).
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is commonly used in scientific research applications due to its unique properties. The polymer is hydrophilic and has a high molecular weight, making it useful for various applications such as drug delivery, tissue engineering, and biomaterials.
Propiedades
Número CAS |
129984-35-6 |
|---|---|
Nombre del producto |
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt |
Fórmula molecular |
C11H17NaO4 |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C8H14O2.C3H4O2.Na/c1-6(2)5-10-8(9)7(3)4;1-2-3(4)5;/h6H,3,5H2,1-2,4H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
Clave InChI |
DKHUPGFBMQQDID-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
SMILES canónico |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
Sinónimos |
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
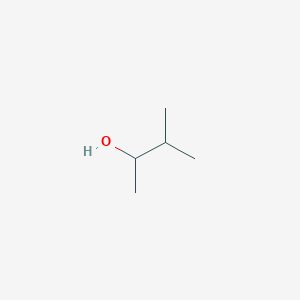
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
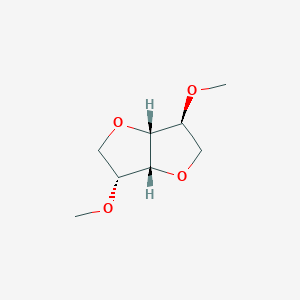
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
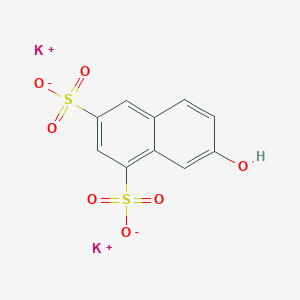
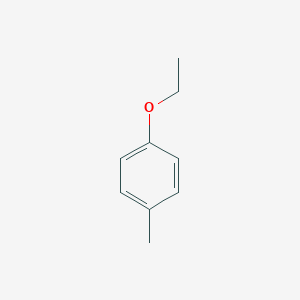
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
